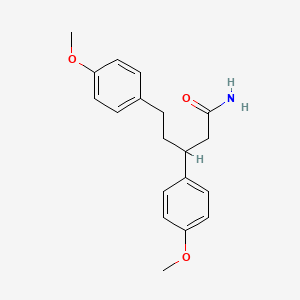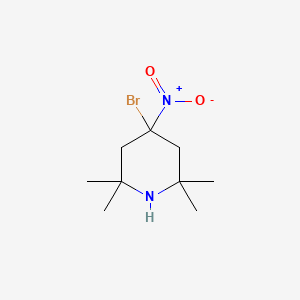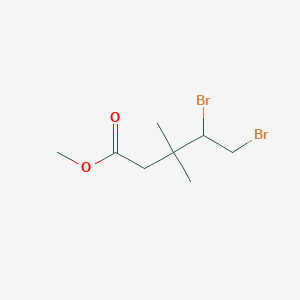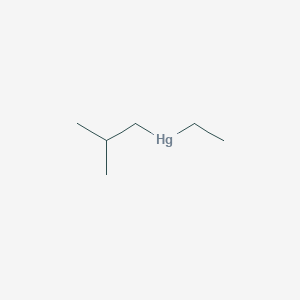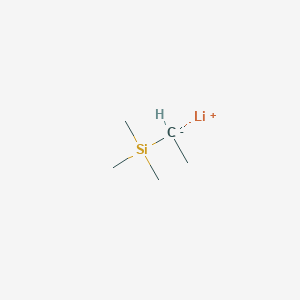
lithium;ethyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;ethyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an ethyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(trimethyl)silane typically involves the reaction of ethyl(trimethyl)silane with a lithium reagent. One common method is the reaction of ethyl(trimethyl)silane with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Lithium;ethyl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triethylamine and lithium diisopropylamide: Used in substitution reactions.
Nickel catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Lithium;ethyl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the production of silicon-based materials with unique properties.
Polymer Chemistry: It plays a role in the polymerization of olefins and epoxides.
Biological Research: It is used in the study of silicon-based biocompatible materials.
Mechanism of Action
The mechanism of action of lithium;ethyl(trimethyl)silane involves the transfer of the lithium atom to a target molecule, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. The trimethylsilyl group provides steric protection, enhancing the selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the ethyl group and lithium atom.
Triethylsilane: Contains an ethyl group but differs in the number of ethyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: Features three trimethylsilyl groups attached to a silicon atom.
Uniqueness
Lithium;ethyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This combination makes it a valuable reagent in organic synthesis and material science .
Properties
CAS No. |
79158-44-4 |
|---|---|
Molecular Formula |
C5H13LiSi |
Molecular Weight |
108.2 g/mol |
IUPAC Name |
lithium;ethyl(trimethyl)silane |
InChI |
InChI=1S/C5H13Si.Li/c1-5-6(2,3)4;/h5H,1-4H3;/q-1;+1 |
InChI Key |
XGSBUUHNOUNTFY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-][Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


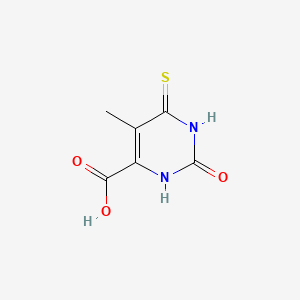
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
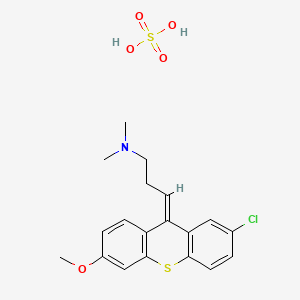
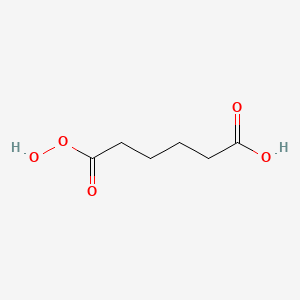
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
